molecular formula C15H14ClF3N4OS B2869382 5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 2034405-53-1

5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2869382
CAS No.: 2034405-53-1
M. Wt: 390.81
InChI Key: ADGGBOFNNGXZEX-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide is a synthetic small molecule offered for research purposes. This compound is part of a class of molecules that have shown significant potential in early-stage pharmacological research, particularly as inhibitors of specific enzymes. Compounds featuring a piperidine-linked pyrimidine scaffold, similar to this one, are frequently investigated for their activity against various kinase targets, such as the Epidermal Growth Factor Receptor (EGFR), which is a critical protein in cancer cell proliferation and survival . The molecular structure incorporates key features common to many bioactive molecules: a trifluoromethyl-substituted pyrimidine ring and a chlorothiophene carboxamide group. This specific architecture is designed to interact with enzyme binding pockets, potentially modulating biological pathways involved in disease states . Research into analogous compounds has demonstrated their utility as valuable chemical tools for studying cellular signaling pathways and for the development of new therapeutic agents, especially in oncology . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions. The compound is supplied with guaranteed high purity and stability to ensure experimental reliability. For specific storage conditions, handling procedures, and available analytical data, please refer to the product specifications or contact our support team.

Properties

IUPAC Name

5-chloro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4OS/c16-12-2-1-10(25-12)14(24)22-9-3-5-23(6-4-9)13-7-11(15(17,18)19)20-8-21-13/h1-2,7-9H,3-6H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGBOFNNGXZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(S2)Cl)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of 4-piperidone with appropriate reagents to introduce the

Biological Activity

5-Chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a thiophene ring, a piperidine moiety, and a trifluoromethyl-substituted pyrimidine, which may contribute to its pharmacological properties.

The molecular formula of the compound is C14H14ClF3N4OSC_{14}H_{14}ClF_3N_4OS, with a molecular weight of approximately 388.8 g/mol. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes and receptors, potentially affecting pathways involved in cancer progression and bacterial infections. Its structural components indicate possible interactions with proteins involved in cell signaling and metabolic processes.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine and pyrimidine rings have shown effective inhibition against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity observed in related compounds:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2.5 μg/mL
Compound BEscherichia coli5.0 μg/mL
Compound CPseudomonas aeruginosa10.0 μg/mL
5-Chloro-N...Salmonella typhiTBD

Note: TBD indicates that specific MIC data for this compound is currently unavailable.

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds similar to this compound have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease:

EnzymeInhibition TypeIC50 Value (μM)
AcetylcholinesteraseCompetitive Inhibition3.2
UreaseNon-competitive Inhibition1.8

Case Studies

  • Anticancer Activity : A study evaluating similar thiophene-based compounds highlighted their potential as anticancer agents through the induction of apoptosis in cancer cell lines. Compounds were shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Neuroprotective Effects : Another investigation into piperidine derivatives indicated neuroprotective properties, suggesting that modifications like those seen in 5-chloro-N... could enhance cognitive function by inhibiting AChE, thereby increasing acetylcholine levels.

Comparison with Similar Compounds

Core Structural Variations

The compound’s thiophene-2-carboxamide core distinguishes it from analogs featuring pyridazine, pyridine, or spirocyclic systems. Key comparisons include:

Compound Name Core Structure Key Substituents Target/Activity
5-Chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide Thiophene-2-carboxamide Cl, CF₃-pyrimidine, piperidine Kinase inhibition (inferred)
(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-6-oxo-... (EP 4 374 877) Pyridazine CF₃-pyrimidine, morpholine, difluorophenyl JAK/kinase inhibition
6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-... (EP 4 374 877) Diazaspiro[3.5]nonene CF₃-pyrimidine, azetidine, methoxyethyl Kinase modulation
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine Fluorophenyl, methoxyphenyl, methyl Antibacterial/antifungal

Key Observations :

  • Thiophene vs. Pyridazine/Pyrimidine Cores : The thiophene ring may confer improved metabolic stability compared to nitrogen-rich heterocycles (e.g., pyridazine), which are prone to oxidative metabolism. However, pyrimidine derivatives (e.g., ) exhibit broader antibacterial activity due to hydrogen-bonding interactions with microbial targets .
  • Trifluoromethylpyrimidine Motif : Common in kinase inhibitors (e.g., JAK inhibitors in ), the CF₃ group enhances binding to hydrophobic kinase pockets. The piperidine linkage in the target compound may improve solubility over rigid spiro systems (e.g., diazaspiro in ) .

Substituent Effects on Pharmacokinetics and Binding

  • Chlorine vs. Fluoro/Methoxy Groups : The chlorine atom in the target compound increases electronegativity and steric bulk compared to fluoro or methoxy substituents in analogs (e.g., ). This may enhance target selectivity but reduce solubility .

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